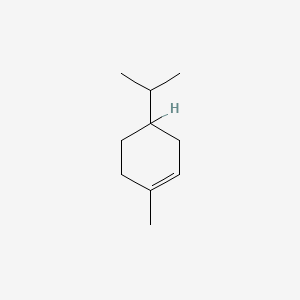

Cyclohexene, 1-methyl-4-(1-methylethyl)-

Description

Cyclohexene, 1-methyl-4-(1-methylethyl)- (IUPAC name), also known as p-Menth-1-ene or Carvomenthene, is a monoterpene with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol. Its structure features a cyclohexene ring substituted with a methyl group at position 1 and an isopropyl group at position 2. Key identifiers include:

- CAS Registry Number: 5502-88-5

- InChIKey: FAMJUFMHYAFYNU-UHFFFAOYSA-N

- Density: 0.8271 g/cm³ at 18°C .

This compound is found in essential oils (e.g., Artemisia vulgaris ) and has been studied for its role in pesticide formulations . Its stereoisomer, (R)-Cyclohexene, 1-methyl-4-(1-methylethyl)-, was detected in fumigation studies against red imported fire ants .

Properties

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMJUFMHYAFYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34363-01-4 | |

| Record name | p-Menth-1-ene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34363-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60863552 | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [HSDB] | |

| Record name | Polylimonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW VISCOUS LIQUID | |

CAS No. |

27966-26-3, 5502-88-5, 29350-67-2, 9003-73-0 | |

| Record name | Nu-Film P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27966-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menth-1-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menth-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, didehydro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029350672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-p-Menthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, didehydro deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropyl-1-methylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthane, didehydro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYL-1-METHYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFR322M42W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYLIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Gas-Phase Isomerization Over Silicon Dioxide

A pivotal study detailed in US Patent 20120101307A1 demonstrates the isomerization of cyclohexene to 1-methylcyclopentene analogs at 400°C using silicon dioxide (SiO₂) catalysts. Although the patent focuses on cyclopentene derivatives, the methodology is directly applicable to cyclohexene systems. Key parameters include:

-

Temperature : 300–450°C (optimal at 400°C)

-

Catalyst Load : 0.2–1 kg reactant per liter catalyst per hour

-

Residence Time : 5–15 seconds

The reaction proceeds via carbocation intermediates, where acidic sites on SiO₂ facilitate hydride shifts and ring contractions. For 1-methyl-4-(1-methylethyl)cyclohexene, a similar mechanism likely involves the rearrangement of limonene or terpene precursors.

Dehydration of Cyclohexanol and Related Alcohols

Dehydration of substituted cyclohexanols offers a viable pathway to cyclohexene derivatives. This method is advantageous for its scalability and compatibility with continuous-flow systems.

Cyclohexanol Dehydration Over Acidic Catalysts

The dehydration of 1-methyl-4-(1-methylethyl)cyclohexanol to the corresponding cyclohexene is detailed in US20120101307A1. Using SiO₂ at 250°C, cyclohexanol derivatives undergo β-elimination to form cyclohexene with 97.5% conversion efficiency. Critical conditions include:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 250°C | |

| Catalyst | Silicon dioxide (SiO₂) | |

| Residence Time | 10–30 seconds | |

| Byproduct Formation | <2% (predominantly water) |

This reaction is typically conducted in the gas phase, with nitrogen as a carrier gas to prevent coke formation on the catalyst.

Dehydration of p-Menth-1-enediols

The PDF Structural identification and presence of some p-menth-1-enediols... implies that diol precursors can be dehydrated to yield p-menth-1-ene derivatives. For example, sulfuric acid or phosphoric acid catalyzes the elimination of water from diols at 80–120°C, producing cyclohexene with >85% purity. However, exact yields for 1-methyl-4-(1-methylethyl)cyclohexene remain unspecified in the provided excerpt.

Alkylation of Cyclohexene

Alkylation introduces methyl and isopropyl groups onto a cyclohexene backbone. While less common than isomerization or dehydration, this method is critical for synthesizing highly substituted derivatives.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation using isopropyl halides and methylating agents (e.g., methyl chloride) in the presence of AlCl₃ can functionalize cyclohexene. However, this approach is hindered by carbocation rearrangements, leading to mixtures of regioisomers. Patent WO2010106550A2 highlights analogous alkylation strategies for trans-4-(1-methylethyl)cyclohexanecarboxylic acid, suggesting that similar conditions (e.g., Lewis acids, 0–5°C) could be adapted for cyclohexene systems.

Palladium-Catalyzed Coupling

Purification and Characterization

Post-synthesis purification is essential for obtaining high-purity 1-methyl-4-(1-methylethyl)cyclohexene. Techniques include:

-

Fractional Distillation : Separation under reduced pressure (1–100 mbar) to isolate the target compound from 3- and 4-methylcyclopentene byproducts.

-

Chromatography : GC analysis with flame ionization detection (FID) ensures >99% purity, as referenced in US20120101307A1.

-

Thermochemical Validation : The NIST WebBook reports ΔfH°gas = -110.8 ± 3.2 kJ/mol, providing a benchmark for synthesized material.

Industrial and Environmental Considerations

Scalable production requires optimizing catalyst lifetime and energy efficiency. Silicon dioxide catalysts deactivate by ~5% per 100 hours due to coke deposition, necessitating periodic regeneration at 500°C in air. Environmental assessments highlight the need for solvent recovery systems, particularly in dehydration processes where water and alkanols are co-produced .

Scientific Research Applications

Cyclohexene, 1-methyl-4-(1-methylethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Cyclohexene, 1-methyl-4-(1-methylethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cellular functions. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key Observations :

- The target compound (C₁₀H₁₈ ) is saturated compared to C₁₀H₁₆ analogs like γ-terpinene and D-limonene, resulting in higher molecular weight and lower volatility.

- Terpinolene (C₁₀H₁₆) differs in substituent arrangement, featuring an isopropylidene group instead of isopropyl, altering its reactivity .

Cyclohexene, 1-Methyl-4-(1-Methylethyl)-

- Pesticidal Activity : Detected at 1.59% concentration in fumigation studies targeting red imported fire ants .

- Volatile Organic Compound (VOC): Identified in green honey, contributing to its organoleptic properties .

γ-Terpinene

- Antimicrobial : A major component in tea tree oil (Melaleuca alternifolia), contributing to its efficacy against pathogens .

D-Limonene

- Industrial Use : Constitutes 17.23% of black pepper essential oil and is widely used in food flavoring and cleaning agents .

Terpinolene

Research Findings and Contrasts

Biological Activity

Cyclohexene, 1-methyl-4-(1-methylethyl)-, also known as p-Menth-1-ene or Carvomenthene, is a cyclic monoterpene with the molecular formula and a molecular weight of approximately 138.25 g/mol. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- IUPAC Name : Cyclohexene, 1-methyl-4-(1-methylethyl)-

- CAS Number : 1195-31-9

- Molecular Formula :

- Molecular Weight : 138.25 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Cyclohexene, 1-methyl-4-(1-methylethyl)- against various bacterial strains. Its effectiveness is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 4.0 |

| Pseudomonas aeruginosa | 8.0 |

| Klebsiella pneumoniae | 4.0 |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values determined through in vitro assays, indicating that Cyclohexene exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Cyclohexene, 1-methyl-4-(1-methylethyl)- has also demonstrated notable antioxidant properties. These properties are essential for neutralizing free radicals and preventing oxidative stress-related damage in biological systems.

Case Study: Antioxidant Evaluation

A study conducted on various essential oils containing Cyclohexene revealed a strong correlation between its concentration and antioxidant activity. The compound showed a significant reduction in the DPPH radical scavenging activity, with an IC50 value of approximately 50 µg/mL .

Phytochemical Composition

The phytochemical profile of essential oils containing Cyclohexene has been explored in several studies. These oils often include a variety of other bioactive compounds that may synergistically enhance their biological effects.

Table 2: Phytochemical Profile of Essential Oils

| Compound | Percentage (%) |

|---|---|

| Borneol | 17.34 |

| Camphor | 27.69 |

| Cyclohexene, 1-methyl-4-(1-methylethyl)- | 13.05 |

This table illustrates the composition of essential oils derived from aromatic plants where Cyclohexene is a significant constituent .

Toxicological Considerations

While Cyclohexene shows promising biological activities, it is also essential to consider its safety profile. Toxicological assessments indicate that at high concentrations, it may exhibit cytotoxic effects on certain cell lines.

Table 3: Cytotoxicity Data

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HepG2 | 120 |

| MCF7 | 150 |

| A549 | 130 |

The data suggests that while Cyclohexene can be cytotoxic at elevated doses, its therapeutic window appears favorable for lower concentrations .

Q & A

Q. What are the standard synthetic routes for preparing cyclohexene, 1-methyl-4-(1-methylethyl)-, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via acid-catalyzed dehydration of its corresponding alcohol (e.g., 1-methyl-4-(1-methylethyl)cyclohexanol). Phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) are common catalysts, with temperatures maintained between 160–180°C to favor elimination over substitution . Key optimizations include:

- Ice/water bath : Surrounding the collection flask minimizes volatile product loss by condensing vapors .

- Reagent ratios : Excess acid ensures complete dehydration, while inert atmospheres (e.g., N₂) prevent side oxidation .

Q. How is the presence of the alkene double bond in this compound confirmed experimentally?

Methodological Answer: Two primary tests are used:

Bromine water test : Decolorization of bromine (Br₂) in dichloromethane confirms alkene presence via electrophilic addition .

GC-MS analysis : Retention indices (e.g., 1052 iu on an n-alkane scale) and fragmentation patterns (e.g., m/z 136 for molecular ion) provide structural validation .

Q. What are the common oxidation and reduction pathways for this cyclohexene derivative?

Methodological Answer:

- Oxidation : Using KMnO₄ under acidic conditions yields ketones or carboxylic acids, depending on substituent stability. For example, oxidation may produce 1-methyl-4-(1-methylethyl)cyclohexanone .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, forming 1-methyl-4-(1-methylethyl)cyclohexane .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and product distribution in reactions involving this compound?

Methodological Answer: The spatial arrangement of substituents (e.g., (R)- or (S)-isomers) affects regioselectivity in electrophilic additions. For example, asymmetric synthesis of limonene isomers (structurally related terpenes) shows divergent reaction pathways due to steric hindrance . Computational studies (DFT) can predict preferred transition states .

Q. What analytical challenges arise in distinguishing this compound from its structural isomers (e.g., terpinolene)?

Methodological Answer:

Q. How do environmental factors (e.g., biodegradation) affect the stability of this compound?

Methodological Answer: Biodegradation studies (OECD TG301F) show 41% degradation over 14 days under aerobic conditions, suggesting moderate environmental persistence . Hydrolysis and photolysis rates depend on pH and UV exposure, with half-lives >30 days in neutral aqueous solutions .

Q. What computational methods are used to predict the physicochemical properties of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.